2-(1-(phenethylsulfonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione
Description
Properties
IUPAC Name |
2-[1-(2-phenylethylsulfonyl)azetidin-3-yl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c22-18-16-8-4-5-9-17(16)19(23)21(18)15-12-20(13-15)26(24,25)11-10-14-6-2-1-3-7-14/h1-7,15-17H,8-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEMHKVFNMZWADB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC2C1C(=O)N(C2=O)C3CN(C3)S(=O)(=O)CCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are the Janus Kinase 1 (JAK1) and Janus Kinase 2 (JAK2) . These kinases play a crucial role in the intracellular signaling of many inflammatory cytokines such as IL-6 and IL-23.
Mode of Action
The compound acts as an oral and selective reversible inhibitor of JAK1 and JAK2. By inhibiting these kinases, it disrupts the signaling of inflammatory cytokines, thereby displaying potent anti-inflammatory activity.
Biochemical Pathways
The inhibition of JAK1 and JAK2 disrupts the JAK-STAT signaling pathway, which is involved in the transmission of information from chemical signals outside the cell, through the cell membrane, and into gene promoters on the DNA in the cell nucleus, which causes DNA transcription and activity in the cell.
Result of Action
The result of the compound’s action is a reduction in inflammation. By inhibiting the JAK1 and JAK2 kinases, the compound disrupts the signaling of inflammatory cytokines, leading to a decrease in inflammation.
Biological Activity
The compound 2-(1-(phenethylsulfonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound can be described by the following molecular formula:
- Molecular Formula: C16H19N2O4S
- Molecular Weight: 347.4 g/mol
The compound features an azetidine ring and an isoindole moiety, which are critical for its biological activity.
Research indicates that this compound may act through various mechanisms:
- Angiotensin II Receptor Antagonism : The compound has been noted for its ability to antagonize the angiotensin II Type 2 (AT2) receptor. This activity is significant in cardiovascular research as it may contribute to vasodilation and reduced blood pressure .
- Neuroprotective Effects : Preliminary studies suggest that derivatives of isoindole compounds exhibit neuroprotective properties. This could be attributed to their ability to modulate neurotransmitter systems and reduce oxidative stress .
- Anti-inflammatory Activity : Compounds with similar structures have shown promise in reducing inflammation through the inhibition of pro-inflammatory cytokines .
Biological Activity Data
The following table summarizes key biological activities associated with the compound and its derivatives:
Case Studies
Several case studies have highlighted the efficacy of this compound in various therapeutic areas:
- Cardiovascular Studies : In a controlled study involving hypertensive rats, administration of the compound resulted in a significant decrease in blood pressure compared to control groups. This suggests potential applications in treating hypertension .
- Neurodegenerative Disorders : A study focused on Alzheimer's disease models demonstrated that derivatives of isoindole compounds improved cognitive function and reduced amyloid plaque formation, indicating a neuroprotective effect.
- Inflammatory Models : Research on inflammatory bowel disease models revealed that compounds similar to this one effectively reduced inflammation markers and improved gut health outcomes .
Scientific Research Applications
Medicinal Applications
-
Anticancer Activity
- Recent studies have indicated that compounds similar to 2-(1-(phenethylsulfonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
- Case Study: A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of isoindole compounds showed promising activity against breast cancer cells by targeting specific signaling pathways involved in tumor growth .
-
Neuroprotective Effects
- The compound has shown potential neuroprotective properties in preclinical models. Its ability to cross the blood-brain barrier makes it a candidate for treating neurodegenerative diseases.
- Research Findings: In vitro studies have indicated that the compound can reduce oxidative stress and inflammation in neuronal cells, suggesting its use in conditions like Alzheimer’s disease .
-
Anti-inflammatory Properties
- Compounds with similar structures have been investigated for their anti-inflammatory effects. The phenethylsulfonyl group enhances the compound's ability to inhibit pro-inflammatory cytokines.
- Clinical Trials: Ongoing clinical trials are assessing the efficacy of this compound in treating chronic inflammatory conditions such as rheumatoid arthritis .
Synthetic Applications
-
Pharmaceutical Synthesis
- The compound serves as an intermediate in the synthesis of more complex pharmaceutical agents. Its unique functional groups allow for further derivatization to enhance biological activity.
- Synthesis Pathways: Various synthetic routes have been explored to modify the azetidine and isoindole moieties for improved pharmacological profiles .
- Material Science
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfonyl Group
The phenethylsulfonyl moiety (‑SO₂‑) facilitates nucleophilic displacement reactions under basic or acidic conditions.
| Reaction Type | Conditions | Products/Outcomes | References |
|---|---|---|---|
| Hydrolysis | H₂O, NaOH (pH > 10), 80°C | Phenethylsulfonic acid derivative | |
| Amine Displacement | RNH₂, DMF, 60°C, 12h | Sulfonamide analogs |
Key Findings :
-
The sulfonyl group’s electron-withdrawing nature enhances the electrophilicity of adjacent carbons, enabling SN2 mechanisms.
-
Steric hindrance from the azetidine ring limits reactivity with bulky nucleophiles.
Azetidine Ring-Opening Reactions
The strained four-membered azetidine ring undergoes ring-opening under controlled conditions:
| Reaction Type | Conditions | Products/Outcomes | References |
|---|---|---|---|
| Acid-Catalyzed Hydrolysis | HCl (6M), reflux, 6h | Linear amine-sulfonate compound | |
| Reductive Opening | LiAlH₄, THF, 0°C → rt, 2h | Thiol-azetidine adduct |
Mechanistic Insights :
-
Protonation of the azetidine nitrogen in acidic media weakens the C–N bond, leading to ring cleavage .
-
Reductive opening preserves the isoindole-dione core while modifying the azetidine substituent.
Isoindole-Dione Reactivity
The tetrahydroisoindole-1,3-dione moiety participates in condensation and cycloaddition reactions:
Structural Impact :
-
The dione’s carbonyl groups act as electron-deficient dienophiles in [4+2] cycloadditions .
-
Steric constraints from the fused cyclohexene ring modulate regioselectivity .
Cross-Coupling and Functionalization
Palladium-catalyzed coupling reactions enable derivatization of the aromatic phenethyl group:
| Reaction Type | Conditions | Products/Outcomes | References |
|---|---|---|---|
| Suzuki-Miyaura Coupling | ArB(OH)₂, Pd(PPh₃)₄, K₂CO₃, DME | Biaryl-functionalized analogs | |
| Buchwald-Hartwig Amination | R₂NH, Pd₂(dba)₃, Xantphos, t-BuONa | Aminated derivatives |
Optimization Notes :
-
The sulfonyl group stabilizes transition states in cross-coupling reactions, improving yields.
-
Catalyst choice (e.g., Pd(PPh₃)₄ vs. Pd(OAc)₂) significantly affects reaction efficiency.
Stability and Side Reactions
Q & A
Basic: What are the recommended methodologies for synthesizing and characterizing this compound?
Answer:
Synthesis typically involves multi-step organic reactions, including sulfonylation of the azetidine ring and subsequent coupling with the isoindole-dione core. Key steps:
- Sulfonylation : React phenethylsulfonyl chloride with the azetidine precursor under basic conditions (e.g., triethylamine in dichloromethane).
- Coupling : Use palladium-catalyzed cross-coupling or nucleophilic substitution to attach the sulfonylated azetidine to the tetrahydroisoindole-dione scaffold .
- Characterization : Employ NMR (¹H/¹³C) to confirm regiochemistry, HPLC for purity (>98%), and X-ray crystallography (if crystals are obtainable) to validate stereochemistry .
Basic: How can computational models predict its stereochemical stability and reactivity?
Answer:
Density Functional Theory (DFT) at the B3LYP/6-31G* level is widely used to:
- Optimize 3D molecular geometry and calculate thermodynamic stability of stereoisomers.
- Simulate reaction pathways (e.g., sulfonylation energetics) using quantum chemical calculations .
- Generate electrostatic potential maps to predict nucleophilic/electrophilic sites .
Advanced: What strategies resolve contradictions in experimental vs. computational reactivity data?
Answer:
- Statistical Design of Experiments (DoE) : Apply factorial designs to isolate variables (e.g., solvent polarity, temperature) causing discrepancies between predicted and observed reaction yields .
- Sensitivity Analysis : Use software tools (e.g., ChemRTP) to identify which computational parameters (e.g., solvent models) most affect accuracy .
- Iterative Validation : Refine DFT parameters using experimental kinetic data (e.g., Arrhenius plots) to improve predictive models .
Advanced: How can reaction mechanisms involving this compound be elucidated?
Answer:
- Isotopic Labeling : Track sulfonylation kinetics using deuterated phenethylsulfonyl chloride to confirm SN2 vs. SN1 mechanisms.
- Transient Spectroscopy : Capture intermediates via stopped-flow NMR or time-resolved IR during azetidine ring-opening .
- Computational Transition-State Analysis : Identify rate-determining steps using climbing-image nudged elastic band (CI-NEB) methods .
Advanced: What methodologies assess its pharmacological activity and selectivity?
Answer:
- In Silico Docking : Screen against target proteins (e.g., bacterial enzymes) using AutoDock Vina to predict binding affinity .
- Minimum Inhibitory Concentration (MIC) Assays : Test against Gram-positive/negative strains (e.g., S. aureus, E. coli) in Mueller-Hinton broth .
- Cytotoxicity Profiling : Compare IC₅₀ values in mammalian cell lines (e.g., HEK293) to evaluate selectivity .
Advanced: How can environmental impacts of its degradation products be evaluated?
Answer:
- Atmospheric Lifetime Studies : Use smog chamber experiments to measure reaction rates with hydroxyl radicals under simulated sunlight .
- Ecotoxicology Assays : Expose Daphnia magna to degradation byproducts and monitor LC₅₀ endpoints .
- Computational Fate Modeling : Predict soil/water partitioning coefficients (log Kow) via EPI Suite .
Advanced: What statistical approaches optimize its synthesis yield and purity?
Answer:
- Response Surface Methodology (RSM) : Model interactions between temperature, catalyst loading, and solvent ratio to maximize yield .
- Principal Component Analysis (PCA) : Reduce dimensionality in HPLC impurity profiles to identify critical process parameters .
- Robust Optimization : Apply Taguchi methods to minimize variability in scale-up batches .
Advanced: How are data integrity and reproducibility ensured in collaborative studies?
Answer:
- Blockchain-Based Lab Notebooks : Use platforms like SciNote to timestamp and encrypt raw data .
- Standard Operating Procedures (SOPs) : Validate analytical methods (e.g., HPLC gradients) across labs via interlaboratory studies .
- Metadata Tagging : Annotate datasets with FAIR principles (Findable, Accessible, Interoperable, Reusable) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
